Superior Uncoupling Potency in Isolated Mouse Liver Mitochondria vs. C1-CCP
NMY1009 (C8-CCP) exhibits significantly greater mitochondrial uncoupling activity compared to its shorter-chain analog C1-CCP. In isolated mouse liver mitochondria, the addition of NMY1009 resulted in a substantially higher uncoupled respiratory rate, expressed as a percentage of the basal respiratory rate, compared to the response observed with C1-CCP at equivalent concentrations [1]. This demonstrates that the length of the hydrophobic hydrocarbon chain is a critical determinant of uncoupling efficacy.
| Evidence Dimension | Uncoupled respiratory rate (% of basal) |
|---|---|
| Target Compound Data | NMY1009 (C8-CCP) at 0.5 µM induced an uncoupled respiratory rate of approximately 250% of the basal rate [1]. |
| Comparator Or Baseline | C1-CCP at 0.5 µM induced an uncoupled respiratory rate of approximately 120-140% of the basal rate [1]. |
| Quantified Difference | NMY1009 is ~1.8-2.1 times more potent than C1-CCP at the same concentration. |
| Conditions | Isolated mouse liver mitochondria; respiration measured in presence of succinate and oligomycin A; uncoupler concentrations varied (Figure 1B). |
Why This Matters
This data confirms that the C8 chain is essential for maximal uncoupling potency, directly informing compound selection for in vitro bioenergetic assays.
- [1] Ng MY, Song ZJ, Venkatesan G, Rodriguez-Cuenca S, West JA, Yang S, Tan CH, Ho PC, Griffin JL, Vidal-Puig A, Bassetto M, Hagen T. Conjugating uncoupler compounds with hydrophobic hydrocarbon chains to achieve adipose tissue selective drug accumulation. Sci Rep. 2024 Feb 28;14(1):4932. doi: 10.1038/s41598-024-54466-2. PMID: 38418495; PMCID: PMC10901851. View Source
